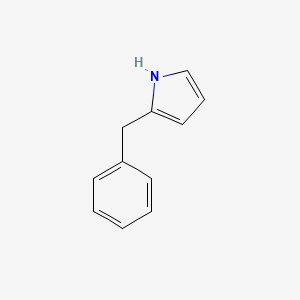

2-benzyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8,12H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKAGUHQYDCQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318355 | |

| Record name | 2-Benzyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33234-48-9 | |

| Record name | NSC329211 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyl 1h Pyrrole and Its Derivatives

Classical Approaches to 2-Benzyl-1H-Pyrrole Scaffold Construction

Traditional methods for synthesizing the this compound framework often involve the sequential construction of the pyrrole (B145914) ring followed by the introduction of the benzyl (B1604629) group, or the use of precursors that already contain the benzyl moiety.

Paal-Knorr Condensation and its Variants for Pyrrole Core Formation

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. slideshare.netpharmaguideline.comorganic-chemistry.org This method is highly versatile and can be adapted to produce a variety of substituted pyrroles. pharmaguideline.com For the synthesis of this compound derivatives, a suitably substituted 1,4-dicarbonyl precursor is required. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org Various catalysts and reaction media, including water and iron(III) chloride, have been employed to promote the reaction under milder and more environmentally friendly conditions. organic-chemistry.orgresearchgate.net

The general mechanism involves the formation of a hemiaminal, followed by a series of cyclization and dehydration steps to yield the aromatic pyrrole ring. rhhz.net The choice of the amine reactant allows for the introduction of various substituents at the nitrogen atom of the pyrrole.

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Hexa-2,5-dione and primary amines | Water | N-substituted 2,5-dimethyl pyrroles | Good to excellent | researchgate.net |

| 2,5-Dimethoxytetrahydrofuran and amines/sulfonamides | Iron(III) chloride in water | N-substituted pyrroles | Good to excellent | organic-chemistry.org |

| γ-Diketones and amines | β-Cyclodextrin in aqueous media | N-substituted pyrroles | Moderate to good | rhhz.net |

Nucleophilic Substitution Reactions for Introducing the Benzyl Moiety

Once the pyrrole ring is formed, the benzyl group can be introduced via nucleophilic substitution. This typically involves the deprotonation of the pyrrole nitrogen with a strong base, such as butyllithium (B86547) or sodium hydride, to form the pyrrolide anion. wikipedia.org This anion then acts as a nucleophile, attacking an appropriate benzyl halide to form the N-benzylated pyrrole. iust.ac.ir

Alternatively, C-benzylation can be achieved, although it is generally more challenging due to the preferential reactivity at the nitrogen atom. The regioselectivity between N- and C-alkylation can be influenced by the choice of the counter-ion and the solvent. wikipedia.org

Reduction Strategies from Acylpyrrole Precursors

A convenient and efficient one-pot method for the synthesis of 2-benzylpyrroles involves the tandem alkylation-reduction of 2-acylpyrroles. researchgate.netresearchgate.netacs.orgacs.org This procedure utilizes organolithium or Grignard reagents to first act as nucleophiles, adding to the carbonyl group of a 2-acylpyrrole. The resulting intermediate alcohol is then reduced in the same pot to yield the 2-benzylpyrrole. researchgate.netresearchgate.netacs.org This method has been successfully used to prepare a variety of 2-benzylpyrroles with different substituents on the benzyl ring. researchgate.netresearchgate.net

It has been noted that when using Grignard reagents, N-protection of the pyrrole ring is often necessary to achieve good yields of the desired 2-benzylpyrrole. researchgate.netresearchgate.net In contrast, organolithium reagents can be used without the need for N-protection. researchgate.netresearchgate.net This strategy provides a direct route to the target compounds from readily available 2-acylpyrroles. researchgate.netresearchgate.netacs.org Another approach involves the reduction of 1-azafulvenium salts, generated in situ from pyrroles, using modified borohydride (B1222165) reagents to produce 2-benzylpyrroles in high yields. rsc.org

| 2-Acylpyrrole | Organometallic Reagent | Product | Reference |

| 2-Acetylpyrrole | p-Methoxyphenyllithium | 2-(p-Methoxybenzyl)pyrrole | researchgate.net |

| 2-Acetylpyrrole | Phenyllithium | 2-Benzylpyrrole | researchgate.net |

| 2-Acetylpyrrole | p-Tolyllithium | 2-(p-Methylbenzyl)pyrrole | researchgate.net |

| N-Methylpyrrole-2-carboxaldehyde | p-Methoxyphenylmagnesium bromide | N-Methyl-2-(p-methoxybenzyl)pyrrole | acs.org |

Modern Catalytic Strategies for this compound Synthesis

Contemporary synthetic methods increasingly rely on transition-metal catalysis to achieve efficient and selective formation of the this compound scaffold. These approaches offer advantages in terms of functional group tolerance, reaction conditions, and atom economy.

Transition-Metal Catalysis in Benzylation and Arylation Reactions

Transition metals, particularly palladium, have proven to be powerful catalysts for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the synthesis of substituted pyrroles. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for the synthesis of 2-arylpyrroles and can be adapted for the introduction of a benzyl group. mdpi.com These reactions typically involve the coupling of a pyrrole derivative, often activated as a boronic acid or a halide, with a suitable benzyl partner. For instance, N-protected 2-arylpyrroles have been extensively synthesized via Suzuki coupling. mdpi.com

More recent developments include palladium-catalyzed tandem reactions that allow for the construction of complex pyrrolidine (B122466) derivatives in a one-pot process. For example, a tandem N-arylation/carboamination of γ-amino alkenes with two different aryl bromides, catalyzed by palladium, provides access to N-aryl-2-benzyl pyrrolidines. nih.gov This demonstrates the power of palladium catalysis to orchestrate multiple bond-forming events in a single operation.

Gold(I)-Catalyzed Annulation Reactions

Gold(I) catalysis has emerged as a powerful tool for the synthesis of pyrroles due to the high affinity of gold(I) for alkynes, which facilitates a variety of cyclization and annulation reactions under mild conditions. One notable strategy involves the reaction of enynones or enynals with azides. For instance, a gold-catalyzed [4+1] cyclization of 3-en-1-ynamides with benzyl azides has been developed, proceeding through a Nazarov cyclization of an in situ generated gold-carbene intermediate to afford 2-aminopyrroles in moderate to good yields. sioc-journal.cn This method offers high flexibility and operates under mild reaction conditions. sioc-journal.cn

Another approach utilizes the gold-catalyzed reaction of enynyl azides. These reactions can proceed through various pathways to yield substituted pyrroles. Furthermore, gold(I)-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides provides a direct route to polysubstituted pyrroles. ucsb.edu The reaction of alkynyl thioethers with isoxazoles under gold(I) catalysis leads to the regioselective formation of 3-sulfenylated pyrroles via a formal [3+2] cycloaddition. nih.gov

Table 1: Examples of Gold(I)-Catalyzed Pyrrole Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

| 3-en-1-ynamides, Benzyl azides | Gold(I) | 2-Aminopyrroles | sioc-journal.cn |

| Enynyl azides | Gold(I) | Substituted pyrroles | acs.org |

| 2H-Azirines, Ynamides | Gold(I) | Polysubstituted pyrroles | ucsb.edu |

| Alkynyl thioethers, Isoxazoles | Gold(I) | 3-Sulfenylated pyrroles | nih.gov |

Multicomponent Reactions (MCRs) for Substituted Pyrroles

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. benthamscience.comrsc.org Several MCRs have been adapted for the synthesis of substituted pyrroles.

The van Leusen pyrrole synthesis is a classic example, involving the reaction of an activated alkene with tosylmethyl isocyanide (TosMIC). nih.govcdnsciencepub.commdpi.com This reaction has been utilized to prepare 3,4-disubstituted pyrroles and can be performed under mechanochemical conditions, offering a greener alternative. organic-chemistry.org A base-initiated one-pot, three-component reaction of carboxaldehydes, ethyl 2-azidoacetate, and TosMIC has also been developed for the synthesis of polysubstituted pyrroles. cdnsciencepub.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating diverse molecular scaffolds. semanticscholar.orgsciforum.netillinois.edunih.govrsc.org While the classic Ugi four-component condensation (U-4CC) typically yields α-acylamino amides, modifications have allowed for the synthesis of pyrrole derivatives. semanticscholar.orgsciforum.netillinois.edu For example, using enols as the acid component in Ugi-type reactions with electron-poor pyrrolidinodiones, aldehydes, and amines leads to enaminic four-component adducts. semanticscholar.orgsciforum.net

A copper-catalyzed three-component domino reaction of aldehydes, ketones, and alkyl isocyanoacetates provides a regioselective route to 2,3,4-trisubstituted 1H-pyrroles. rsc.org Microwave-assisted MCRs have also been developed, offering rapid and efficient synthesis of polyfunctionalized pyrrole derivatives. benthamscience.comrsc.org For instance, the reaction of sodium diethyl oxalacetate, aromatic aldehydes, and primary amines in ethanol (B145695) under microwave irradiation yields 3-hydroxy-2-oxopyrroles. benthamscience.com

Table 2: Overview of Multicomponent Reactions for Pyrrole Synthesis

| Reaction Name/Type | Key Reactants | Product Type | Reference |

| van Leusen Pyrrole Synthesis | Activated alkene, Tosylmethyl isocyanide (TosMIC) | 3,4-Disubstituted pyrroles | nih.govorganic-chemistry.org |

| Three-component van Leusen | Carboxaldehyde, Ethyl 2-azidoacetate, TosMIC | Polysubstituted pyrroles | cdnsciencepub.com |

| Enol-Ugi Reaction | Pyrrolidinodione (enol), Aldehyde, Amine, Isocyanide | Enaminic pyrrolidinone adducts | semanticscholar.orgsciforum.net |

| Copper-catalyzed Domino | Aldehyde, Ketone, Alkyl isocyanoacetate | 2,3,4-Trisubstituted 1H-pyrroles | rsc.org |

| Microwave-assisted MCR | Sodium diethyl oxalacetate, Aldehyde, Amine | 3-Hydroxy-2-oxopyrroles | benthamscience.com |

Intramolecular Cyclization Pathways to Pyrrole Derivatives

Intramolecular cyclization represents a direct and efficient strategy for constructing the pyrrole ring from acyclic precursors. unimi.itrsc.org A variety of methods have been developed, often relying on the formation of key C-N or C-C bonds in the final ring-closing step.

One such method is the reductive cyclization of nitrodienes. unimi.it Using a palladium/phenanthroline catalyst and carbon monoxide as the reductant, nitrodienes can be converted to pyrroles in good yields. This reaction proceeds through the activation of a C-H bond in the diene moiety. unimi.it Another reductive cyclization approach utilizes glucose as a green reductant for the synthesis of pyrrole-fused N-heterocycles from N-(2-nitrophenyl)-pyrroles. rsc.orgnih.gov Sodium dithionite (B78146) has also been employed for the chemoselective reductive cyclization of N-(2-nitrophenyl)pyrrole-2-carboxaldehydes. rsc.org

Indium-catalyzed intramolecular cyclization of homopropargyl azides offers a route to 2-substituted pyrroles with complete 5-endo-dig regioselectivity. acs.org Furthermore, base-mediated intramolecular cyclization of N-propargylamines provides access to a diverse range of pyrroles with high yields and broad functional group tolerance. organic-chemistry.org

A novel method for the synthesis of benzyl 2-phenyl-1H-pyrrole-1-carboxylate involves the intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride. mdpi.com Additionally, N-alkyne-substituted pyrrole esters can undergo nucleophilic or electrophilic intramolecular cyclization to form fused pyrrole systems like pyrrolopyrazinones and pyrrolooxazinones. beilstein-journals.org In triflic acid, 1-benzyl-2-(nitromethylene)pyrrolidines can undergo intramolecular cyclization. researchgate.net

Table 3: Selected Intramolecular Cyclization Methods for Pyrrole Synthesis

| Precursor Type | Catalyst/Reagent | Product Type | Reference |

| Nitrodienes | Palladium/Phenanthroline, CO | Substituted pyrroles | unimi.it |

| N-(2-nitrophenyl)-pyrroles | Glucose | Pyrrole-fused N-heterocycles | rsc.orgnih.gov |

| Homopropargyl azides | Indium(III) chloride | 2-Substituted pyrroles | acs.org |

| N-propargylamines | Base | Substituted pyrroles | organic-chemistry.org |

| Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate | Oxalyl chloride | Benzyl 2-phenyl-1H-pyrrole-1-carboxylate | mdpi.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access chiral pyrrole derivatives is of significant interest due to their potential applications in medicinal chemistry and catalysis. Asymmetric synthesis of pyrroles can be achieved through various strategies, including the use of chiral catalysts and auxiliaries.

Iridium-catalyzed intramolecular asymmetric allylic amination of pyrrole derivatives has been successfully employed to synthesize pyrrole-fused piperazines and piperazinones with high enantioselectivity (up to 98% ee). acs.org Another iridium-catalyzed cascade reaction involving asymmetric allylic dearomatization and ring-expansive migration affords tetrahydropyrrolo[1,2-c]pyrimidine derivatives in good yields and excellent enantioselectivity. manchester.ac.uk

Chiral phosphoric acids have proven to be effective catalysts in asymmetric pyrrole synthesis. chim.it They have been used to catalyze the asymmetric Paal-Knorr reaction to generate N-axially chiral pyrroles. chim.it Furthermore, a dual catalytic system comprising a gold complex and a chiral phosphoric acid enables the multicomponent asymmetric synthesis of furo[2,3-b]pyrrole derivatives. rsc.orguniovi.es An organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a BINOL-derived phosphoric acid, provides access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org

Asymmetric Friedel-Crafts alkylation of pyrroles with enals, catalyzed by chiral imidazolidinones, is another viable approach to chiral pyrrole-containing compounds. researchgate.net Additionally, a catalytic asymmetric desymmetrization of cyclohexadienones via the van Leusen pyrrole synthesis has been accomplished using a chiral silver catalyst, yielding chiral-fused pyrrole derivatives. acs.orgnih.gov

Table 4: Examples of Stereoselective Pyrrole Synthesis

| Reaction Type | Catalyst System | Product Type | Enantioselectivity | Reference |

| Intramolecular Allylic Amination | Iridium complex | Pyrrole-fused piperazines/piperazinones | Up to 98% ee | acs.org |

| Asymmetric Paal-Knorr | Chiral phosphoric acid | N-Axially chiral pyrroles | High ee | chim.it |

| Multicomponent Cycloaddition | Gold complex / Chiral phosphoric acid | Furo[2,3-b]pyrrole derivatives | High stereoselectivity | rsc.orguniovi.es |

| Asymmetric van Leusen | Chiral silver catalyst | Chiral-fused pyrroles | High ee | acs.orgnih.gov |

| [6+2]-Cycloaddition | Chiral BINOL phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | High enantio- and diastereoselectivity | acs.org |

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. rsc.orgdiva-portal.org This includes the use of renewable resources, greener solvents, and energy-efficient reaction conditions. rsc.orgdiva-portal.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. rsc.orgresearchgate.netpensoft.netpensoft.net Numerous pyrrole syntheses, including the Paal-Knorr, Clauson-Kaas, and Hantzsch reactions, have been successfully adapted to microwave conditions. pensoft.netpensoft.net For example, solvent-free Paal-Knorr reactions can be carried out under microwave irradiation using organocatalysts. pensoft.net

The use of water as a solvent is another key aspect of green chemistry. Uncatalyzed Paal-Knorr condensations have been reported in water at elevated temperatures, achieving high yields. pensoft.net Reactions can also be performed under solvent-free conditions, further reducing environmental impact. ijcea.orgacs.org For instance, the condensation of amines, alkyl propiolates, and ninhydrin (B49086) to form tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles can be achieved at room temperature without any solvent or catalyst. ijcea.org

The utilization of biomass-derived feedstocks is a cornerstone of sustainable chemistry. rsc.orgdiva-portal.org Pyrroles can be synthesized from renewable resources such as lignocellulosic biomass-derived alcohols and furanic compounds. rsc.org For example, a manganese-catalyzed solvent-free reaction has been developed for the synthesis of 2,5-unsubstituted pyrroles from 1,4-diols and primary amines, with water and hydrogen as the only byproducts. nih.gov Similarly, N-substituted pyrrole carboxylic acid derivatives can be sustainably synthesized from biosourced 3-hydroxy-2-pyrones and primary amines under solvent-free conditions or in aqueous solutions. acs.org

Table 5: Green and Sustainable Approaches to Pyrrole Synthesis

| Approach | Key Features | Example Reaction | Reference |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, energy efficiency | Microwave-assisted Paal-Knorr condensation | pensoft.netpensoft.netthieme-connect.com |

| Solvent-Free Reactions | Reduced waste, simplified workup | Condensation of pyrrole and pentafluorobenzaldehyde | ijcea.orgacs.org |

| Aqueous Media | Use of a green solvent | Uncatalyzed Paal-Knorr condensation in water | pensoft.net |

| Biomass-Derived Feedstocks | Use of renewable resources | Mn-catalyzed synthesis from 1,4-diols and amines | rsc.orgnih.gov |

| Green Reductants | Use of environmentally benign reagents | Glucose-mediated reductive cyclization | rsc.orgnih.gov |

Reactivity and Mechanistic Understanding of 2 Benzyl 1h Pyrrole Scaffolds

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for pyrroles, which are more reactive than benzene (B151609) due to the electron-donating nature of the nitrogen atom. pearson.com The lone pair of electrons on the nitrogen is delocalized into the aromatic system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. pearson.com

Regioselectivity and Influence of Benzyl (B1604629) Group Electronic Effects

Electrophilic substitution on the pyrrole ring typically occurs at the C2 (α) position. pearson.comstackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. pearson.comstackexchange.com Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 (β) position results in an intermediate stabilized by only two resonance structures. stackexchange.com

The presence of a benzyl group at the C2 position further influences the regioselectivity. While the benzyl group is generally considered to be weakly activating and ortho-, para-directing in electrophilic aromatic substitution on its own phenyl ring, its effect on the pyrrole ring is more complex. The benzyl group at the 2-position can sterically hinder attack at that same position, potentially leading to substitution at other positions on the pyrrole ring. However, the electronic effect of the benzyl group is often the dominant factor.

In the case of N-benzylpyrrole, nitration and formylation reactions show a significant increase in substitution at the 3-position compared to pyrrole or 1-methylpyrrole. cdnsciencepub.comcdnsciencepub.com This suggests that the N-benzyl group directs incoming electrophiles to the C3 position. For 2-benzyl-1H-pyrrole, while electrophilic attack is still generally favored at an unsubstituted α-position (C5), the presence of the C2-benzyl group can influence the distribution of products.

Nitration, Sulfonation, and Halogenation of Benzylpyrroles

The introduction of nitro, sulfo, and halo groups onto the this compound scaffold is achieved through various electrophilic substitution reactions.

Nitration: The nitration of N-benzylpyrrole with fuming nitric acid in acetic anhydride (B1165640) results in a mixture of 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole. cdnsciencepub.comacs.org Further nitration of 1-benzyl-2-nitropyrrole yields 1-benzyl-2,4-dinitropyrrole, indicating a directing effect of the existing substituents. acs.org Similarly, nitration of 2-benzylpyridine, a related heterocyclic compound, leads to dinitration of the benzyl ring at the 2- and 4-positions. chegg.comchemicalforums.com

Sulfonation: Pyrroles are sensitive to strong acids, which can cause polymerization. Therefore, mild sulfonating agents are required. The reaction of pyrrole with a pyridine-sulfur trioxide complex at 100°C yields pyrrole-2-sulfonic acid. scribd.com For this compound, similar mild conditions would be necessary to achieve sulfonation, likely at the C5 position. Zinc-mediated sulfonation has also been reported for pyrrole and its derivatives. acs.org

Halogenation: Halogenation of pyrroles can lead to a mixture of mono- and polysubstituted products. researchgate.net For instance, halogenation of pyrrole-2-carboxylate esters can produce a mixture of 4- and 5-functionalized pyrroles. researchgate.net In the case of 2-benzylpyrrole, halogenation with N-bromosuccinimide (NBS) in DMF at 0°C has been reported to yield the corresponding halogenated product, though the specific isomer was not detailed. The regioselectivity of halogenation can be influenced by the reaction conditions and the specific halogenating agent used.

| Reaction | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Nitration of N-Benzylpyrrole | Fuming HNO₃, Acetic Anhydride, < -10°C | 1-Benzyl-2-nitropyrrole and 1-Benzyl-3-nitropyrrole | cdnsciencepub.comacs.org |

| Nitration of 1-Benzyl-2-nitropyrrole | HNO₃, Acetic Anhydride | 1-Benzyl-2,4-dinitropyrrole | acs.org |

| Sulfonation of Pyrrole | Pyridine-Sulfur Trioxide, 100°C | Pyrrole-2-sulfonic acid | scribd.com |

| Halogenation of 2-Benzylpyrrole | N-Bromosuccinimide (NBS), DMF, 0°C | Halogenated 2-benzylpyrrole |

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions provide a powerful tool for the construction of complex polycyclic structures from relatively simple starting materials. Pyrroles can participate in various cycloaddition reactions, acting as either the diene or the dipolarophile component.

[4+2] and [2+2] Cycloadditions in Pyrrole Chemistry

Pyrroles can undergo [4+2] Diels-Alder cycloadditions, although they are less reactive than furans due to their higher aromaticity. The presence of an electron-withdrawing group on the nitrogen atom can enhance the dienic character of the pyrrole ring. wikipedia.org Vinylpyrroles are also effective dienes in Diels-Alder reactions. researchgate.net For example, 2-vinylpyrroles undergo [4+2] cycloaddition with maleimides to form tetrahydroindoles. researchgate.net

The hetero-Diels-Alder reaction, where the pyrrole derivative acts as an oxa-diene, is another important transformation. For instance, 4-acyl-1H-pyrrole-2,3-diones react with electron-rich dienophiles to produce pyrano[4,3-b]pyrroles. nih.gov

[2+2] cycloadditions of pyrroles are also known, particularly with N-substituted pyrroles. wikipedia.org

1,3-Dipolar Cycloaddition for Pyrroline (B1223166) Ring Formation

The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered nitrogen-containing heterocycles, including pyrrolines and pyrrolidines. beilstein-journals.orgrsc.org This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile.

Azomethine ylides, generated in situ from various precursors, react with dipolarophiles like maleimides or acetylenic compounds to form pyrrolidine (B122466) or pyrroline rings. beilstein-journals.orgrhhz.net For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilyl)benzylamine with acetylenic dipolarophiles leads to the formation of N-benzyl-2,5-dihydro-1H-pyrrole derivatives. rsc.org This strategy has been employed to synthesize novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines. rsc.org

| Cycloaddition Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [4+2] Diels-Alder | 2-Vinylpyrroles and Maleimides | Tetrahydroindoles | researchgate.net |

| Hetero-Diels-Alder | 4-Acyl-1H-pyrrole-2,3-diones and Electron-rich Dienophiles | Pyrano[4,3-b]pyrroles | nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides and Acetylenic Dipolarophiles | N-Benzyl-2,5-dihydro-1H-pyrroles | rsc.org |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides and Maleimides | Pyrrolidine derivatives | beilstein-journals.org |

Carbene Reactions and Associated Rearrangements

Carbene chemistry offers another avenue for the functionalization of pyrroles. Pyrroles can react with carbenes, such as dichlorocarbene, in a [2+1] cycloaddition to form a cyclopropane (B1198618) intermediate. wikipedia.org This intermediate can then undergo rearrangement. A classic example is the Ciamician–Dennstedt rearrangement, where the dichlorocyclopropane intermediate breaks down to form a 3-chloropyridine. wikipedia.org

Metal-catalyzed carbene transfer reactions are also employed for the C-H functionalization of pyrroles. researchgate.net For instance, iridium-catalyzed reactions of sulfoxonium ylides can generate iridium-carbenes that undergo C-H insertion into enamines, followed by cyclization to form pyrroles. uit.no Rhodium-catalyzed cyclopropanation of N-protected pyrroles with aryldiazoacetates can also lead to dearomatized products. nsf.gov

Oxidation and Reduction Pathways of the Pyrrole Ring and Benzyl Group

The oxidation and reduction of this compound derivatives involve distinct transformations of the pyrrole nucleus and the appended benzyl group, influenced by the chosen reagents and reaction conditions.

Oxidation Pathways:

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can lead to a variety of products, including polypyrroles or dearomatized species like pyrrolidinones. researchgate.net The degradation of pyrrole rings under oxidative conditions (e.g., using peroxides, singlet oxygen, or anodic oxidation) can lead to polymerization or decomposition. researchgate.net For substituted pyrroles, such as 2-phenyl-1H-pyrrole, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of the corresponding pyrrole-2-carboxylic acids.

Electrochemical oxidation offers a controlled method for these transformations. mdpi.com The process can occur directly at the anode surface or indirectly through electrochemically generated oxidants. mdpi.com For instance, the electrochemical oxidation of polycyclic aromatic phenols in the presence of methanol (B129727) as a nucleophile yields quinone acetals, which can be hydrolyzed to quinones. beilstein-journals.org While direct examples for this compound are specific, the principles apply. The oxidation of benzyl alcohols to their corresponding carbonyl compounds can be achieved electrochemically, sometimes mediated by a hydrogen atom transfer (HAT) agent like trifluoroethanol, which is particularly effective for electron-deficient substrates. chemrxiv.org This suggests the benzylic -CH2- group in this compound could potentially be oxidized to a ketone under specific electrochemical conditions.

Reduction Pathways:

Reduction of the pyrrole ring is challenging due to its aromaticity. wikipedia.org However, it can be achieved under specific conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce 2-phenyl-1H-pyrrole to 2-phenylpyrrolidine. Birch reduction of pyrrole esters and amides has been shown to produce pyrrolines, with the regioselectivity dependent on the placement of electron-withdrawing groups. wikipedia.org

The benzyl group itself is generally stable to reduction unless harsh conditions are employed. However, functional groups on the benzyl ring or at the benzylic position can be selectively reduced. For example, a ketone at the benzylic position could be reduced back to a hydroxyl group or fully to a methylene (B1212753) group using standard organic chemistry methods.

Table 1: Summary of Oxidation and Reduction Reactions on Related Pyrrole Scaffolds This table summarizes findings from related phenyl-pyrrole systems to infer potential reactivity for this compound.

| Transformation | Moiety | Reagent/Condition | Product Type | Citation |

|---|---|---|---|---|

| Oxidation | Pyrrole Ring | Potassium Permanganate | Pyrrole-2-carboxylic acid | |

| Oxidation | Pyrrole Ring | Electrochemical Oxidation | Polypyrrole / Decomposition | researchgate.net |

| Oxidation | Benzyl Alcohol | Electrochemical/TEMPO | Benzaldehyde/Benzoic Acid | nih.gov |

| Reduction | Pyrrole Ring | Pd/C, H₂ | Pyrrolidine | |

| Reduction | Pyrrole Ring | Birch Reduction | Pyrroline | wikipedia.org |

| Reduction | Thionoester at C2 | Raney® Nickel | Formyl group at C2 | rsc.org |

Functionalization Strategies for the Benzyl Moiety and Pyrrole Substituents

The this compound scaffold allows for diverse functionalization strategies on both the pyrrole ring and the benzyl group.

Functionalization of the Pyrrole Ring:

The pyrrole ring is highly reactive towards electrophilic substitution, which typically occurs at the C5 position, or the C3 position if C5 is blocked. wikipedia.org Common functionalization reactions include:

Acylation: This can be achieved using acid chlorides or anhydrides, often with a catalyst, to introduce an acyl group, typically at an open alpha-position (C5). wikipedia.org

Alkylation: Direct alkylation of the pyrrole core can be challenging due to risks of polyalkylation and polymerization under acidic conditions. clockss.org However, methods using metal triflates as catalysts for conjugate addition of pyrroles to electron-deficient olefins have been developed. researchgate.net Palladium-catalyzed regioselective alkylation of electron-deficient pyrroles with primary alkyl bromides at the C5 position is also a viable strategy. organic-chemistry.org

Halogenation: Reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) are used for halogenation, which also preferentially occurs at the alpha-positions. wikipedia.org

Functionalization of the Benzyl Moiety:

The benzyl group offers two main sites for functionalization: the phenyl ring and the benzylic methylene (-CH₂) bridge.

Ortho-Functionalization of the Phenyl Ring: The pyrrole ring itself can act as a directing group. In a notable example, palladium(II)-catalyzed methylation, alkylation, or benzylation occurs at the ortho-position of the benzene ring of 2-phenylpyrroles. acs.org This strategy was successful using PdBr₂ as a catalyst and Li₂CO₃ as a base, without the need for additional ligands. acs.org This suggests that the phenyl ring of this compound could be similarly functionalized.

Benzylic Position: The benzylic protons are susceptible to radical reactions. While not explicitly detailed for this compound in the search results, standard protocols for benzylic bromination (e.g., using NBS and a radical initiator) or oxidation (as discussed in section 3.3) are well-established for benzyl groups and would likely be applicable.

Table 2: Selected Functionalization Reactions on Pyrrole and Phenylpyrrole Scaffolds

| Reaction Type | Position | Reagent/Catalyst | Product | Citation |

|---|---|---|---|---|

| Alkylation | C2 of Pyrrole | Alkyl Halides / LDA | 2-Alkyl-1H-pyrrole | clockss.org |

| Alkylation | C5 of Pyrrole | Primary Alkyl Bromides / Pd-Norbornene | 5-Alkyl-1H-pyrrole | organic-chemistry.org |

| Acylation | C2 of Pyrrole | Acid Anhydride/Chloride | 2-Acylpyrrole | wikipedia.org |

| Halogenation | C2/C5 of Pyrrole | N-Bromosuccinimide (NBS) | Halogenated Pyrrole | |

| Ortho-Benzylation | Benzene Ring | Benzyl Halide / PdBr₂ | Ortho-Benzylated Phenylpyrrole | acs.org |

Reaction Mechanism Elucidation via Kinetic and Isotopic Studies

Understanding the intricate mechanisms of reactions involving this compound requires advanced analytical techniques, such as kinetic monitoring and isotopic labeling. While specific studies focusing solely on this compound are not prevalent in the provided search results, principles can be drawn from research on related structures.

Kinetic Studies:

Kinetic studies are essential for determining reaction rates, orders, and activation energies, which collectively help build a mechanistic model. For instance, the chemical polymerization of pyrrole using ferric chloride was studied using proton NMR spectroscopy to monitor the reaction's progress over time. researchgate.net This study revealed a model where pyrrole consumption is due to a fast initial oxidation followed by a more rapid reaction with oxidized oligomers. researchgate.net The activation energy for the initiation and propagation steps was determined, providing deep insight into the polymerization mechanism. researchgate.net Similarly, in-situ FTIR spectroscopy has been employed to study the kinetics of the Paal-Knorr reaction for synthesizing pyrrole derivatives, allowing for the identification and quantification of intermediates and the calculation of kinetic parameters for rate-limiting steps. nih.gov Such in-situ monitoring techniques could be applied to the functionalization or oxidation of this compound to understand the influence of the benzyl group on reaction rates and pathways.

Isotopic Labeling:

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction. researchgate.net For example, deuterium (B1214612) labeling of the N-benzyl group in amines has been used to investigate dehydrogenation and dehalogenation mechanisms in mass spectrometry. researchgate.net In another case, ¹⁵N-labeled 3,5-diphenyl-1H-pyrrol-2-amine was synthesized to study a dimerization pathway, which revealed an unexpected nitrogen rearrangement involving the ring-opening and closing of the pyrrole ring. researchgate.net

For this compound, isotopic labeling could be used to resolve mechanistic questions. For instance, in the palladium-catalyzed ortho-benzylation of the phenyl ring, labeling the benzylic protons of the incoming benzyl halide with deuterium could help determine if a C-H activation step is involved and whether it is rate-limiting. Similarly, exploring carbon isotope exchange (CIE) using ¹³CO₂ or ¹⁴CO₂ with related phenylacetic acids has been demonstrated, although pyrrole derivatives like Tolmetin showed full decarboxylation under some conditions. nih.gov This highlights that while powerful, the stability of the starting material under the labeling conditions is a critical consideration.

These methods provide definitive evidence that goes beyond simple product analysis, offering a detailed picture of transition states and reaction intermediates that are fundamental to a complete mechanistic understanding.

Derivatives of 2 Benzyl 1h Pyrrole: Design Principles and Molecular Interactions

Structural Modification Strategies on the Pyrrole (B145914) Ring and Benzyl (B1604629) Group

The modification of the 2-benzyl-1H-pyrrole scaffold is a key strategy for optimizing biological activity. These modifications can be broadly categorized into substitutions on the pyrrole nitrogen, the introduction of various functional groups onto the pyrrole ring, and the creation of hybrid molecules incorporating other heterocyclic systems.

The nitrogen atom of the pyrrole ring is a common site for structural modifications. Alkylation of pyrrole-2-carboxaldehyde with various substituted benzyl bromides is a method used to create a library of N-substituted derivatives. nih.gov Research has shown that the N-benzyl side chain is an important feature for the inhibitory potencies of these compounds against certain enzymes. nih.gov For instance, in a series of pyrrole derivatives designed as antimalarials, modifications to the N-benzyl group were explored, although in this specific case, lipophilicity was found to be the more significant factor for in vitro activity. acs.org A general method for synthesizing N-substituted pyrroles involves the Clauson-Kaas reaction, which can be performed under mild conditions with a range of amines, including benzylamine, to yield the corresponding N-benzylpyrroles. diva-portal.org In the development of inhibitors for HIV-1 integrase and Ribonuclease H, pyrrole-2-carboxaldehyde was alkylated with a variety of mono- and disubstituted benzyl bromides to produce a series of N-substituted-pyrrole-2-carboxaldehydes, which served as key intermediates. nih.gov

The introduction of diverse functional groups onto the pyrrole scaffold is a critical strategy for modulating the pharmacological profile of this compound derivatives. These groups can influence the molecule's electronic properties, solubility, and ability to interact with biological targets. ontosight.ai

Commonly introduced functional groups include:

Carboxamide: The 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been developed as a novel framework for 5-HT6 receptor inverse agonists. acs.orgnih.gov The carboxamide group is crucial as it provides a basic center, often an alicyclic amine, which can be a positively ionizable atom important for receptor binding. acs.org

Ester: Derivatives of 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]-substituted carboxylic acid have been synthesized and evaluated as COX inhibitors. acs.org The ester group is a key part of these tetra-substituted pyrrole derivatives. acs.org

Nitro: In the pursuit of metallo-β-lactamase inhibitors, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile were synthesized. nih.gov While this study focused on acylamide derivatives, the introduction of nitro groups on other pyrrole-based compounds has been explored for antitubercular activity. mdpi.com

Sulfonyl: A sulfonyl group linked to the N1 position of the pyrrole ring has been used as a hydrogen bond acceptor in the design of 5-HT6 receptor antagonists. acs.org Specifically, a 3-chlorophenylsulfonyl moiety at the N1 position was found to be a requirement for high affinity. acs.org

The following table summarizes examples of functional groups introduced to the pyrrole scaffold and their intended purpose.

| Functional Group | Position of Introduction | Purpose / Resulting Compound Class | Reference |

| Carboxamide | C3 of 2-phenyl-1H-pyrrole | Development of 5-HT6 receptor inverse agonists | acs.orgnih.gov |

| Ester (Ethoxycarbonyl) | C3 of 1,2,5-trisubstituted pyrrole | Synthesis of COX-1 and COX-2 inhibitors | acs.org |

| Sulfonyl | N1 of 2-phenyl-1H-pyrrole | Hydrogen bond acceptor for 5-HT6 receptor binding | acs.org |

| Acylamide | N-Acylation of 2-amino group | Potent IMP-1 metallo-β-lactamase inhibitors | nih.gov |

Creating hybrid molecules by fusing or linking the this compound scaffold with other heterocyclic systems is a strategy to develop compounds with novel or enhanced biological activities. This approach combines the pharmacophoric features of different rings.

For example, a derivative, 1-benzyl-5-(2-furyl)-1H-pyrrole-2-carboxylic acid, incorporates a furan (B31954) ring into the pyrrole structure. ontosight.ai This combination of a pyrrole, a benzyl group, and a furyl group imparts specific chemical and pharmacological properties. ontosight.ai Similarly, pyrrole derivatives have been hybridized with a 1,2,4-triazole (B32235) ring, a moiety known for its presence in many biologically active molecules, to explore potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The hybridization of a 4,5-dibromopyrrole scaffold with 1,2,3-triazole and isoxazole (B147169) heterocycles has also been used to create potential inhibitors of Escherichia coli DNA gyrase. nih.gov

Introduction of Varied Functional Groups (e.g., Carboxamide, Ester, Nitro, Sulfonyl)

Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction In Vitro

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their interaction with molecular targets. These in vitro studies provide crucial data for optimizing lead compounds.

In vitro enzymatic assays are commonly used to evaluate the inhibitory potential of this compound derivatives. SAR studies help to identify the key structural features responsible for potency and selectivity.

A SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all important for inhibitory potency against metallo-β-lactamases (MBLs). nih.gov Coupling these compounds with acyl chlorides led to N-acylamide derivatives that were potent inhibitors of the IMP-1 MBL. nih.gov

In another study, two series of 2-cyanopyrrole derivatives were synthesized and screened as potential tyrosinase inhibitors. frontiersin.org Most of the tested compounds showed effective inhibitory activity, with one derivative, A12, exhibiting an IC₅₀ value of 0.97 μM, making it significantly more potent than the reference inhibitor, kojic acid. frontiersin.org SAR analysis indicated that having an alkyl group at the 1-position of the pyrrole ring could increase inhibitory activity. frontiersin.org

Derivatives have also been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). mdpi.com In one series, a pyrrole derivative and a hybrid compound were the most potent COX-2 inhibitors, with IC₅₀ values of 0.65 μM and 0.55 μM, respectively. mdpi.com

The table below presents findings from various in vitro enzymatic inhibition studies.

| Compound Series | Target Enzyme(s) | Key Findings / Most Potent Compound | IC₅₀ Values | Reference |

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamases (MBLs) | N-benzoyl derivative showed potent activity against IMP-1, CphA, and AIM-1. | Low μM range | nih.gov |

| 2-Cyanopyrrole derivatives | Tyrosinase | Compound A12 was the most potent inhibitor. | 0.97 μM | frontiersin.org |

| Pyrrole and Cinnamic Hybrid derivatives | COX-2 / LOX | Hybrid 5 was the most potent COX-2 inhibitor; Pyrrole 2 was the most potent LOX inhibitor. | 0.55 μM (COX-2); 7.5 μM (LOX) | mdpi.com |

| Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives | AChE / BACE 1 | Strong electron-withdrawing groups enhanced AChE inhibition but decreased BACE 1 inhibition. | Not specified in abstract | rsc.org |

Rational design strategies are employed to create novel molecular scaffolds inspired by known biological structures or by modifying existing active compounds. rsc.org A "scaffold-hopping" approach was used to develop new antagonists for the serotonin (B10506) 5-HT6 receptor. acs.org This involved the simplification (degradation) of a more complex 1H-pyrrolo[3,2-c]quinoline scaffold to a simpler 2-phenyl-1H-pyrrole-3-carboxamide core. acs.orgnih.gov This new scaffold retained the ability to be recognized by the 5-HT6 receptor and changed the compound's activity from neutral antagonism to inverse agonism. acs.orgnih.gov

Subsequent SAR studies on this new scaffold identified key structural requirements for high affinity:

A fluorine atom at the C4 position of the 2-phenyl ring. acs.org

A 3-chlorophenylsulfonyl group at the N1 position of the pyrrole. acs.org

A pyrrolidine (B122466) ring as the basic center in the carboxamide side chain. acs.org

This rational design process led to the identification of a lead compound that was brain penetrant and showed procognitive properties in animal models. nih.gov This demonstrates how the 2-phenyl-1H-pyrrole-3-carboxamide structure can serve as a template for the rational design of new receptor modulators. nih.gov

Investigation of Antimicrobial and Antifungal Mechanisms at a Molecular Level In Vitro

The investigation of this compound derivatives at a molecular level reveals multifaceted mechanisms of action against microbial and fungal pathogens. These compounds can interact with and disrupt essential cellular processes, leading to the inhibition of growth or cell death.

A significant aspect of the antimicrobial and antifungal efficacy of these derivatives is their ability to interact with cellular membranes. The lipophilicity of the molecule, often enhanced by specific substitutions on the phenyl and pyrrole rings, plays a crucial role in its ability to penetrate the lipid-rich membranes of bacteria and fungi. acs.org Some pyrrole derivatives have been observed to enter into electrostatic interactions with the polar groups of phospholipid heads in the cell membrane. nih.govtandfonline.com For certain derivatives, this interaction can lead to partial intercalation into the hydrophobic region of the membrane, disrupting its integrity. nih.govtandfonline.com

Molecular docking studies have helped to identify potential protein targets for these compounds. For some indolylbenzo[d]imidazole derivatives, which share structural similarities with benzyl-pyrroles, potential molecular targets include (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases. mdpi.com These proteins are involved in critical bacterial processes such as the stringent response, cell division, and metabolism, respectively.

The nature and position of substituents on the pyrrole and benzyl moieties significantly influence the antimicrobial spectrum and potency. For instance, the introduction of a 4-hydroxyphenyl ring has been shown to be a key feature for antifungal activity against Candida albicans. researchgate.net Similarly, in a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, the presence of a bromine atom significantly enhanced antimicrobial activity against S. aureus and C. albicans. mdpi.com However, for some 1,2,3,4-tetrasubstituted pyrrole derivatives, no clear correlation could be drawn between the antibacterial activity and the nature or position of substituents on the N-position's phenyl ring. acgpubs.org It was noted that these derivatives were effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus but not against Gram-negative bacteria, possibly due to the lower permeability of the Gram-negative outer membrane. acgpubs.org

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Pyrrole Derivatives

| Compound Type | Organism | Observed Effect/Mechanism | Key Structural Feature | Citation |

|---|---|---|---|---|

| Pyrrole-thiazole derivatives | C. albicans | Potent antifungal activity | 4-hydroxyphenyl ring | researchgate.net |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | S. aureus, C. albicans | High activity with MIC < 1 µg/mL against S. aureus | Bromine atom on the imidazole (B134444) fragment | mdpi.com |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | S. aureus, B. cereus | Inhibitory effect on Gram-positive bacteria | Varied substitutions on N-phenyl ring | acgpubs.org |

| Pyrrole derivatives | General | Electrostatic interaction with phospholipid heads of cell membrane | Not specified | nih.govtandfonline.com |

Studies on Molecular Mechanisms Related to Anticancer Potential In Vitro

The anticancer properties of this compound and its related derivatives are attributed to a variety of molecular mechanisms, primarily focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival. researchgate.net

A prominent mechanism is the inhibition of tubulin polymerization. nih.gov Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to interfere with microtubule dynamics, which are fundamental to cell division. nih.gov By inhibiting tubulin polymerization, these compounds cause cell cycle arrest, leading to apoptosis. nih.gov The inhibition of colchicine (B1669291) binding to tubulin is a common indicator of this activity, and studies have shown a correlation between the potency of tubulin assembly inhibition and the inhibition of colchicine binding. nih.gov For these ARAP derivatives, both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were found to be essential for potent activity. nih.gov

Another key mechanism involves the inhibition of protein kinases that are often overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govtandfonline.comresearchgate.net Derivatives like chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) have been synthesized as competitive inhibitors of these receptors. nih.govtandfonline.comresearchgate.net Molecular docking studies and in vitro assays have confirmed that these derivatives can bind to EGFR and VEGFR, forming stable complexes and blocking downstream signaling pathways that promote cell growth and angiogenesis. nih.govtandfonline.comresearchgate.net Furthermore, some pyrrole derivatives have been shown to potently inhibit Cyclin-Dependent Kinase 2 (CDK2), arresting the cell cycle at the S phase. tandfonline.com

Induction of apoptosis is a common endpoint for the action of these anticancer agents. researchgate.net This can be triggered through various pathways, including the disruption of mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c and subsequent caspase activation. acs.org Pyrrole derivatives have also been shown to induce apoptosis in malignant cells, with varying sensitivity observed in normal cells. nih.govtandfonline.com

Table 2: In Vitro Anticancer Mechanisms of Selected Pyrrole Derivatives

| Derivative Class | Molecular Target/Pathway | Observed Molecular Effect | Cell Line Examples | Citation |

|---|---|---|---|---|

| 3-Aroyl-1-arylpyrroles (ARAPs) | Tubulin | Inhibition of tubulin polymerization, inhibition of colchicine binding | Medulloblastoma D283 | nih.govacs.org |

| Pyrrolo[3,2-d]pyrimidines | CDK2/Cyclin A1 | Potent inhibition of kinase activity, cell cycle arrest at S phase | MCF-7 | tandfonline.com |

| Substituted pyrrole-2,5-diones | EGFR, VEGFR | Competitive inhibition, formation of stable complexes | Not specified | nih.govtandfonline.comresearchgate.net |

| Benzimidazole derivatives | Mitochondria | Disturbance of mitochondrial membrane potential, release of pro-apoptotic factors | MDA-MB-231 | acs.org |

Neuroprotective Mechanisms Delineated In Vitro

In vitro studies have highlighted the potential of pyrrole derivatives to act as neuroprotective agents, primarily by counteracting oxidative stress and inflammation, which are key pathological factors in neurodegenerative diseases like Parkinson's disease (PD). brieflands.comnih.gov

The primary mechanism of neuroprotection appears to be the suppression of oxidative stress. brieflands.com In cellular models of PD using the neurotoxin 6-hydroxydopamine (6-OHDA), certain 1,5-diaryl pyrrole derivatives have demonstrated the ability to reduce the production of intracellular reactive oxygen species (ROS) and inhibit lipid peroxidation. brieflands.com This antioxidant activity helps to prevent oxidative damage to crucial cellular components and mitigates apoptosis induced by oxidative stress. brieflands.com

Furthermore, some pyrrole derivatives exert their neuroprotective effects by modulating inflammatory pathways. brieflands.comnih.gov A notable mechanism is the suppression of the COX-2/PGE2 pathway. brieflands.comnih.gov Compounds such as 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole and 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole have been shown to act via this pathway. brieflands.comnih.gov

Another significant neuroprotective mechanism involves the inhibition of monoamine oxidase B (MAO-B), an enzyme whose activity can contribute to oxidative stress in the brain. mdpi.com Certain pyrrole-based hydrazones have been identified as selective MAO-B inhibitors, with activity comparable to the reference drug selegiline. mdpi.comresearchgate.net Molecular docking simulations suggest that these molecules interact with key residues like Tyr398 in the aromatic cage of MAO-B, leading to selective inhibition. mdpi.com

Table 3: In Vitro Neuroprotective Mechanisms of Pyrrole Derivatives

| Compound Class | Model | Molecular Mechanism | Key Finding | Citation |

|---|---|---|---|---|

| 1,5-Diaryl pyrroles | 6-OHDA-induced neurotoxicity in PC12 cells | Suppression of COX-2 expression, reduction of ROS and lipid peroxidation | Inhibited oxidative stress-induced apoptosis | brieflands.comnih.gov |

| Pyrrole-based hydrazones | Isolated rat brain synaptosomes | Inhibition of MAO-B | Activity comparable to selegiline; selective inhibition | mdpi.com |

| Substituted N-pyrrolyl hydrazide hydrazones | H₂O₂-induced oxidative stress in SH-SY5Y cells | Antioxidant and neuroprotective effects | Most pronounced effect comparable to melatonin | researchgate.net |

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The three-dimensional structure, including the specific conformation and stereochemistry of this compound derivatives, is a critical determinant of their interaction with biological targets and, consequently, their pharmacological activity. Conformational analysis helps to understand the spatial arrangement of atoms and functional groups, which dictates how a molecule fits into a receptor's binding site.

Stereochemistry, particularly the presence of chiral centers or axes, has a profound impact on molecular recognition. The (2R,5R) stereochemistry in a tetramethyl-substituted dihydropyrrole, for example, introduces distinct spatial and electronic properties that influence its reactivity. In the context of receptor binding, different stereoisomers can exhibit vastly different affinities and efficacies. For instance, in a series of 2,5-disubstituted-1H-pyrroles designed as dopamine (B1211576) D3 receptor ligands, the (R)-α-methylbenzyl side-chain retained high affinity, demonstrating the importance of specific stereochemical configurations for receptor engagement. researchgate.net

For derivatives acting as receptor antagonists, conformational flexibility versus rigidity is a key design principle. Studies on P2Y14 receptor antagonists based on a 4-phenyl-2-naphthoic acid scaffold showed that varying the ring size and introducing conformational constraints in an alicyclic amine portion significantly impacted receptor affinity. nih.gov The introduction of a hydroxyl group in a specific stereochemical orientation in a bridged ring system increased affinity by 89-fold, highlighting the critical role of precise 3D positioning of functional groups for optimal molecular recognition. nih.gov Similarly, for 5-HT6 receptor ligands, replacing a rigid scaffold with the more flexible 2-phenyl-1H-pyrrole-3-carboxamide core allowed for new interactions while retaining receptor recognition, ultimately altering the compound's functional activity from neutral antagonism to inverse agonism. acs.org The conformation of molecules with exocyclic double bonds, such as 5-(1H-pyrrol-2-ylmethylene)-substituted systems, is dependent on the configuration (Z or E) at that double bond, which in turn determines the preferred orientation of the pyrrole ring and the potential for intramolecular hydrogen bonding. cdnsciencepub.com

Computational and Spectroscopic Characterization of 2 Benzyl 1h Pyrrole Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 2-benzyl-1H-pyrrole systems, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), provide valuable insights. researchgate.netmdpi.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's stability and its ability to participate in electronic transitions. researchgate.netbeilstein-journals.org

For pyrrole-based systems, the HOMO is often located over the C=C bonds, while the LUMO is delocalized over the C-C bonds of the pyrrole (B145914) ring. researchgate.net In substituted pyrroles, such as those with a benzyl (B1604629) group, the distribution of these orbitals can be influenced by the substituents. For instance, in some systems, the HOMO can be located on the pyrrole ring, the benzene (B151609) ring, and a linking group, while the LUMO is primarily on the pyrrole ring. researchgate.net The HOMO-LUMO energy gap is a key parameter that influences bioactivity and charge transfer interactions. researchgate.net

Studies on related phenylpyrroles have shown that the position of the phenyl group on the pyrrole ring affects the electronic properties. dergipark.org.tr For example, 2-phenylpyrrole has been found to be the softest and the best electron donor and acceptor among its isomers. dergipark.org.tr The introduction of different linkers between the pyrrole and phenyl rings, such as in 3-(2,5-dimethoxybenzyl)-1H-pyrrole, can control the extent of conjugation and significantly alter the HOMO-LUMO gap. beilstein-journals.org

The following table summarizes representative HOMO-LUMO data for related pyrrole systems, illustrating the impact of substitution on electronic properties.

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | -5.16 | -0.25 | 4.91 |

| 2-Phenyl-1H-pyrrole | -5.44 | -0.68 | 4.76 |

| 3-Phenyl-1H-pyrrole | -5.47 | -0.65 | 4.82 |

| Related Pyrrole Derivative 1 | -6.43 | -2.63 | 3.80 |

| Related Pyrrole Derivative 2 | -5.73 | -1.83 | 3.90 |

This table presents illustrative data from various computational studies on pyrrole derivatives to show general trends. Specific values for this compound may vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.nettandfonline.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. pearson.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.net Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A higher value suggests greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the frontier orbitals. researchgate.net Studies on various pyrrole derivatives have demonstrated how substitution patterns can influence these descriptors. nih.govacs.org For example, the introduction of chloro-substituents on a pyrrole ring generally increases both the electronegativity and the electrophilicity index. nih.govacs.org

Below is a table of calculated global reactivity descriptors for pyrrole and a representative substituted pyrrole, illustrating the effect of substitution.

| Compound | Chemical Potential (μ) (au) | Chemical Hardness (η) (au) | Electrophilicity Index (ω) (au) |

| Pyrrole | -0.1154 | 0.1031 | 0.0646 |

| 3-Chloropyrrole | -0.1234 | 0.1040 | 0.0732 |

This table is based on data for pyrrole and a chloro-substituted derivative to illustrate the concept. nih.govacs.org Values for this compound would require specific calculations.

Electrostatic Potential Maps (MEP) for Reactivity Site Prediction

Advanced Spectroscopic Investigations (e.g., NMR, IR, Mass Spectrometry for structural confirmation)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of these compounds. bsu.edu.az In ¹H NMR spectra of related pyrrole derivatives, characteristic signals for the pyrrole ring protons are typically observed as multiplets in the aromatic region. mdpi.com For instance, in 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the pyrrole protons appear as doublets around 6.46-6.61 ppm. mdpi.com The methylene (B1212753) protons of the benzyl group often appear as a singlet. ¹³C NMR provides confirmation of the carbon framework, with distinct signals for the pyrrole and phenyl rings. bsu.edu.azmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. ontosight.ai For pyrrole-containing compounds, the N-H stretching vibration is a characteristic band, often appearing in the region of 3200-3500 cm⁻¹. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are also observed. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds. mdpi.commdpi.com

Theoretical Vibrational Analysis and Potential Energy Distribution

Theoretical vibrational analysis, performed using DFT calculations, complements experimental IR and Raman spectroscopy. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one for accurate assignment of vibrational modes. acs.org

The Potential Energy Distribution (PED) analysis is used to provide a detailed description of each vibrational mode by quantifying the contribution of different internal coordinates (stretching, bending, etc.) to that mode. mdpi.com For aromatic compounds, C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. mdpi.com The N-H stretching vibration in pyrrole rings is a key feature. researchgate.net In a study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, which has 28 atoms, 78 normal modes of vibration were analyzed.

Non-Linear Optical (NLO) Properties and Photophysical Behavior

The investigation of non-linear optical (NLO) and photophysical properties reveals the potential of this compound systems in optoelectronic applications.

Non-Linear Optical (NLO) Properties: NLO materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its polarizability (α) and first hyperpolarizability (β). acs.org Computational studies can predict these properties. For some pyrrole derivatives, the first hyperpolarizability values have been found to be significantly higher than that of urea, a standard NLO material, suggesting their potential as NLO substances. dergipark.org.tracs.org The NLO properties are often enhanced in molecules with significant intramolecular charge transfer. acs.org

Photophysical Behavior: The photophysical properties, such as absorption and fluorescence, are crucial for applications in sensors, dyes, and imaging agents. researchgate.netfrontiersin.org The absorption spectra of pyrrole derivatives typically show π-π* transitions. acs.org The introduction of different chromophores to the pyrrole scaffold can tune the absorption and emission properties. frontiersin.org For example, some N-benzyl-pyrrole-2,5-dione derivatives exhibit solvatochromic emission, meaning their fluorescence color changes with the polarity of the solvent, which is indicative of intramolecular charge transfer. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations serve as powerful computational techniques to elucidate the interactions between small molecules, such as this compound derivatives, and their protein targets. These methods are fundamental in rational drug design, providing insights into binding modes and the stability of ligand-protein complexes.

Docking studies have been instrumental in understanding how derivatives of the this compound scaffold bind to various enzymes. For instance, in the pursuit of novel antitubercular agents, docking simulations have been performed on pyrrole derivatives to probe their interactions with the active site of enzymes like enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. vlifesciences.commdpi.com These simulations help to rationalize the binding poses and identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. mdpi.com Similarly, derivatives have been docked into the active sites of HIV-1 integrase and tyrosinase to explore their potential as inhibitors. derpharmachemica.comfrontiersin.org

Molecular dynamics simulations offer a more dynamic perspective by assessing the stability of these interactions over time in a simulated physiological environment. rsc.orgresearchgate.net For example, MD simulations can track the root mean square deviation (RMSD) of the protein-ligand complex, revealing how stable the ligand's binding pose is within the active site. rsc.orgresearchgate.net These simulations have been used to confirm the stability of complexes between pyrrole derivatives and targets like acetylcholinesterase (AChE) and DNA gyrase, providing a thermodynamic understanding of the binding process. rsc.orgresearchgate.net

Key interactions frequently observed in these simulations include:

Hydrogen Bonding: The pyrrole nitrogen or substituents can act as hydrogen bond donors or acceptors with amino acid residues in the target's active site. mdpi.com

Hydrophobic Interactions: The aromatic benzyl and pyrrole rings often engage in hydrophobic and van der Waals interactions with nonpolar residues. vulcanchem.com

π-π Stacking: The planar aromatic rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket, contributing significantly to binding affinity. frontiersin.orgmdpi.com

Table 1: Examples of Simulated Ligand-Target Interactions for Pyrrole Derivatives This table is a representative summary based on findings from multiple studies and may not reflect the interactions of a single, specific compound.

| Target Enzyme | Ligand Moiety Involved | Key Interacting Residues (Example) | Predominant Interaction Type |

|---|---|---|---|

| HIV-1 Integrase derpharmachemica.com | Dioxo-5-hexenoic acid | Asp64, Asp116 | Electrostatic, Hydrogen Bond |

| Enoyl-ACP Reductase (InhA) mdpi.com | Pyrrole Benzamide | Tyr158, Met98 | Hydrogen Bond, Hydrophobic |

| Tyrosinase frontiersin.org | 2-Cyanopyrrole | His259, His263 (Copper ions) | Metal-Ligand, π-π Interaction |

| DNA Gyrase researchgate.net | Carboxamide | Asp73, Arg136 | Hydrogen Bond, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com This computational strategy is pivotal for predictive drug design, enabling the forecasting of a molecule's potency and guiding the synthesis of new, more effective analogs of scaffolds like this compound. nih.gov

For various series of pyrrole derivatives, 2D and 3D-QSAR studies have been successfully developed. nih.govsioc-journal.cn These models are built by calculating a range of molecular descriptors—quantifiable properties related to a molecule's steric, electronic, and hydrophobic characteristics—and correlating them with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀). mdpi.com

For example, a 3D-QSAR study on 6-(1-benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives as HIV-1 integrase inhibitors revealed that steric and electrostatic fields are critical in modulating inhibitory activity. derpharmachemica.com The resulting models, often visualized as contour maps, highlight regions where bulky groups or specific electronic properties would either enhance or diminish activity. mdpi.com This provides a clear roadmap for structural modifications. mdpi.com For instance, a model might indicate that adding an electron-withdrawing group to the benzyl ring would be beneficial for potency. vlifesciences.com

The predictive power of a QSAR model is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). derpharmachemica.comresearchgate.net Statistically significant models have been developed for phenylpyrrole fungicides and pyrrole derivatives targeting Aurora A kinase, demonstrating the broad applicability of this technique. sioc-journal.cnmdpi.com By using these validated models, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted activity, streamlining the drug discovery process. researchgate.netacs.org

Table 2: Influence of Molecular Descriptors on Biological Activity in Representative QSAR Models for Pyrrole Derivatives This table illustrates the general principles of QSAR; specific contributions of descriptors vary between models and biological targets.

| Molecular Descriptor Type | Specific Descriptor (Example) | Typical Influence on Activity | Rationale |

|---|---|---|---|

| Steric | Molar Refractivity | Positive or Negative | Indicates that the size and shape of a substituent in a specific region can either improve fit (positive) or cause steric clashes (negative) within the receptor binding pocket. derpharmachemica.com |

| Electronic | Electrostatic Fields (CoMFA/CoMSIA) | Positive or Negative | Highlights regions where electropositive or electronegative potential is favorable for interaction with the target's amino acid residues. derpharmachemica.commdpi.com |

| Hydrophobic | LogP (Partition Coefficient) | Often Positive | Suggests that increased lipophilicity can enhance membrane permeability or improve hydrophobic interactions within the binding site. scienceforecastoa.com |

| Topological | ChiV3Cluster Index | Positive or Negative | Relates molecular branching and connectivity to biological activity, reflecting how the overall shape influences binding. nih.gov |

| Quantum Chemical | LUMO Energy | Often Negative | A lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate greater ease of accepting electrons, which may be important for certain binding interactions. researchgate.net |

Advanced Applications of 2 Benzyl 1h Pyrrole in Chemical Sciences

Role as Synthetic Intermediates for Complex Organic Molecules

The 2-benzyl-1H-pyrrole framework is a valuable building block in organic synthesis, enabling the construction of more intricate molecular architectures. ontosight.aiontosight.ai The pyrrole (B145914) ring, a five-membered aromatic heterocycle, and the attached benzyl (B1604629) group can be chemically modified through various reactions, making it a versatile precursor for a diverse range of compounds. alliedacademies.org

Functionalized 2-arylpyrroles, a category to which this compound belongs, are recognized as promising precursors for synthesizing biologically active molecules. mdpi.com For instance, they are instrumental in creating novel selective dopamine (B1211576) D₃ receptor antagonists, which are significant in neuroscience research. mdpi.com The synthesis of polysubstituted N-benzyl-1H-pyrroles has been achieved through cascade reactions, demonstrating the compound's utility in generating molecular complexity in an efficient manner. rsc.org

The classic Paal-Knorr synthesis, along with modern transition-metal-catalyzed reactions like Suzuki coupling, are frequently employed to create derivatives of 2-arylpyrroles. mdpi.comresearchgate.net These synthetic strategies allow for the introduction of various functional groups onto the pyrrole or benzyl moiety, leading to a wide library of compounds. A notable example is the synthesis of benzyl 2-phenyl-1H-pyrrole-1-carboxylate, which is achieved through an intramolecular reaction and serves as a key intermediate for further chemical transformations. mdpi.comresearchgate.net

The adaptability of the this compound scaffold is evident in its use to synthesize complex heterocyclic systems and pharmacologically relevant molecules. alliedacademies.orgorientjchem.org Researchers have developed methods to produce terphenyl-type heterocyclic compounds and other elaborate structures starting from simple pyrrole derivatives. alliedacademies.org

Table 1: Examples of Synthetic Methodologies for Pyrrole Derivatives

| Synthesis Method | Description | Reactants Example | Product Type |

|---|---|---|---|

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). mdpi.comresearchgate.netrsc.org | 2,5-dimethoxytetrahydrofuran and an aniline (B41778) derivative. | Substituted pyrroles. |

| Hantzsch Synthesis | Reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. mdpi.comrsc.org | α-aminoketone and an activated methylene (B1212753) compound. wikipedia.org | Polysubstituted pyrroles. |

| Barton-Zard Reaction | Reaction of a nitro-olefin with an isocyanoacetate to form a pyrrole. mdpi.comnih.gov | β-fluoro-β-nitrostyrenes and 2-isocyanoacetamides. nih.gov | Fluorinated pyrrole-2-amides. |